2-Amino-4-bromo-6-methylbenzoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers face limited building blocks with orthogonal halide, amine, and acid groups for sequential synthesis. This 2-amino-4-bromo-6-methylbenzoic acid solves that gap. - **Differentiation**: Bromine at 4-position enables Suzuki-Miyaura coupling; methyl at 6-position provides unique steric/electronic profile not replicable by Cl or regioisomers. - **Application**: Generate biaryl SAR libraries or conjugate fluorophores via cross-coupling; use orthogonal groups for amide/heterocycle synthesis. - **Supply**: Reliable R&D quantities, verified purity, documented characterization.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 1191076-36-4
Cat. No. B2719301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-6-methylbenzoic acid
CAS1191076-36-4
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)N)Br
InChIInChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyFFCBTRXFKXWSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-6-methylbenzoic acid (CAS 1191076-36-4): A Brominated Building Block for Medicinal Chemistry and Organic Synthesis


2-Amino-4-bromo-6-methylbenzoic acid (CAS 1191076-36-4) is a trisubstituted benzoic acid derivative characterized by the presence of an amino group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 6-position of the benzene ring [1]. Its molecular formula is C8H8BrNO2 and it has a molecular weight of 230.06 g/mol . This compound serves primarily as a versatile synthetic intermediate, with the bromine substituent enabling participation in cross-coupling reactions, while the amino and carboxylic acid groups provide sites for further derivatization, making it a valuable scaffold in medicinal chemistry and materials science [1].

Why Generic Substitution Fails: The Critical Role of the 4-Bromo-6-Methyl Substitution Pattern in 2-Amino-4-bromo-6-methylbenzoic acid


The specific substitution pattern of 2-amino-4-bromo-6-methylbenzoic acid imparts a unique combination of steric and electronic properties that cannot be replicated by common in-class analogs. Substituting with non-brominated, differently halogenated, or regioisomeric analogs fundamentally alters reactivity, physicochemical parameters, and ultimately, synthetic outcomes. For instance, replacing the bromine with chlorine changes the halogen's size, polarizability, and bond strength, impacting cross-coupling efficiency [1]. Similarly, the absence of the methyl group or its relocation to a different position on the ring significantly influences molecular geometry, conformational preferences, and binding interactions in downstream applications [2]. The quantitative data presented below demonstrates that these seemingly minor structural variations lead to measurable differences in key properties, making direct interchange of this compound with its analogs scientifically unsound without rigorous re-validation.

Quantitative Differentiation Evidence for 2-Amino-4-bromo-6-methylbenzoic acid (CAS 1191076-36-4) Against Close Analogs


Molecular Weight and Halogen Mass: Bromine Contributes to a Significantly Higher Molecular Weight Than Chlorine or Non-Halogenated Analogs

The presence of a bromine atom in 2-amino-4-bromo-6-methylbenzoic acid results in a molecular weight of 230.06 g/mol, which is substantially higher than its non-halogenated (2-amino-6-methylbenzoic acid, MW = 151.16 g/mol) and 4-chloro (MW = 185.61 g/mol) analogs . This difference in molecular weight, driven by the higher atomic mass of bromine (79.9 Da) compared to hydrogen (1.0 Da) or chlorine (35.5 Da), can be a critical factor in medicinal chemistry programs where molecular weight influences pharmacokinetic properties such as absorption, distribution, and clearance [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Acidity (pKa): A Predicted pKa of 4.27 Distinguishes it from Non-Brominated and 4-Bromo Non-Methylated Analogs

The predicted acid dissociation constant (pKa) of 2-amino-4-bromo-6-methylbenzoic acid is 4.27 ± 0.37 . This value is significantly higher than that of the non-brominated analog, 2-amino-6-methylbenzoic acid (pKa 1.95 ± 0.31) , and lower than that of 2-amino-4-bromobenzoic acid, which lacks the 6-methyl group (pKa 4.71 ± 0.10) . The pKa dictates the ionization state of the carboxylic acid group at physiological pH (7.4), which directly impacts solubility, membrane permeability, and protein binding. The 4-bromo-6-methyl substitution pattern results in an intermediate pKa that is distinct from both comparators.

Physicochemical Profiling Formulation Development Reaction Optimization

Boiling Point: A Predicted Boiling Point of 356.8°C Reflects Increased Intermolecular Forces Relative to Non-Brominated Analogs

The predicted boiling point of 2-amino-4-bromo-6-methylbenzoic acid is 356.8 ± 42.0 °C at 760 mmHg . This is notably higher than the roughly estimated boiling point of its non-brominated counterpart, 2-amino-6-methylbenzoic acid (273.17 °C) . The higher boiling point is attributable to the increased molecular weight and stronger intermolecular forces (e.g., van der Waals interactions) imparted by the heavy bromine atom. This thermal property can influence purification strategy, as the compound is less volatile and may require different conditions for techniques like sublimation or vacuum distillation compared to lighter analogs.

Purification Thermal Stability Process Chemistry

Halogen Reactivity: The C-Br Bond at the 4-Position Enables Orthogonal Cross-Coupling Reactivity Compared to Chloro and Non-Halogenated Analogs

The bromine atom at the 4-position of 2-amino-4-bromo-6-methylbenzoic acid provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental tools in modern organic synthesis [1]. The carbon-bromine bond is more reactive in oxidative addition to Pd(0) compared to the carbon-chlorine bond in 2-amino-4-chloro-6-methylbenzoic acid, often allowing for milder reaction conditions and broader substrate scope [2]. In contrast, the non-halogenated analog, 2-amino-6-methylbenzoic acid, cannot participate in this powerful class of transformations without prior functionalization. This makes the brominated compound uniquely suited as a late-stage diversification intermediate for generating libraries of compounds.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Optimal Application Scenarios for 2-Amino-4-bromo-6-methylbenzoic acid (CAS 1191076-36-4)


Medicinal Chemistry: Late-Stage Diversification of a Privileged Scaffold

Use 2-amino-4-bromo-6-methylbenzoic acid as a core building block for generating diverse compound libraries via Suzuki-Miyaura cross-coupling at the 4-position [1]. This approach enables the rapid exploration of structure-activity relationships (SAR) around this benzoic acid scaffold, allowing for the systematic variation of biaryl substituents. The distinct pKa and molecular weight of this intermediate will be carried forward to the final products, influencing their overall physicochemical profiles, a factor that must be accounted for in lead optimization [2].

Organic Synthesis: Construction of Heterocyclic Frameworks via Sequential Functionalization

Employ the compound's orthogonal functional groups (amino, carboxylic acid, and aryl bromide) in a sequential synthetic strategy. The carboxylic acid can be first protected as an ester, followed by cross-coupling at the bromine position to introduce molecular complexity [3]. Subsequent deprotection and activation of the carboxylic acid allows for amide bond formation with the aniline nitrogen or with another amine, facilitating the synthesis of complex heterocycles or peptidomimetics [4].

Chemical Biology: Synthesis of Biotinylated or Fluorescent Probes

Utilize the 4-bromo substituent as an attachment point for conjugating the benzoic acid scaffold to reporter groups, such as biotin or fluorophores, via cross-coupling [1]. The resulting probes can be used in pull-down assays or cellular imaging studies to investigate the biological targets of the derived molecules. The unique physicochemical signature of the bromine atom can also serve as a useful marker for monitoring the compound's fate in complex biological matrices using mass spectrometry [5].

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